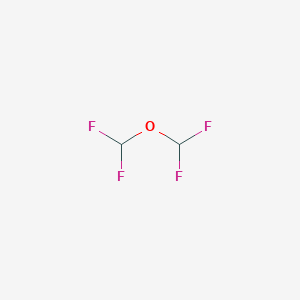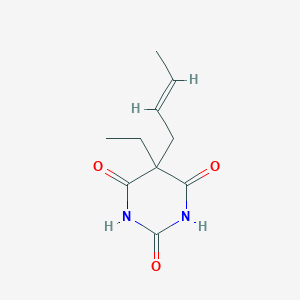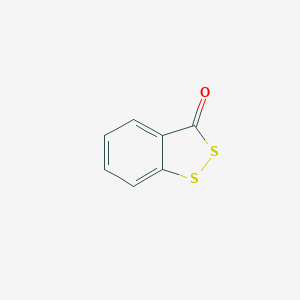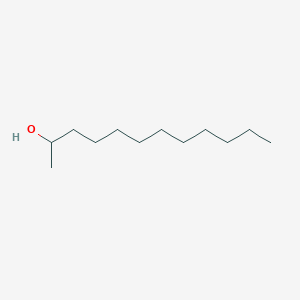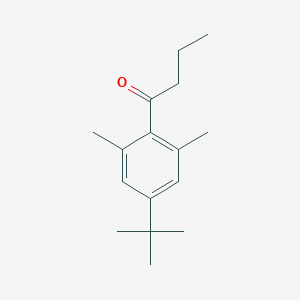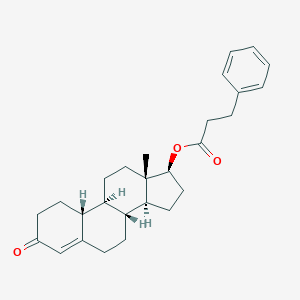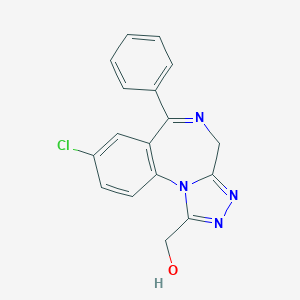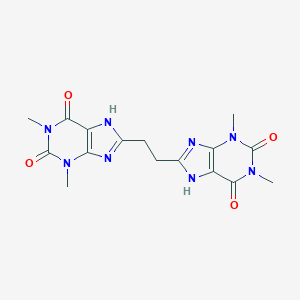![molecular formula C23H32O4 B159228 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one CAS No. 1778-88-7](/img/structure/B159228.png)
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one, also known as 5-Hydroxy-3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)furan-2-one, is a natural product isolated from the roots of the plant Morus alba L. It has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and protein tyrosine phosphatase 1B (PTP1B). In addition, it has been shown to regulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. Moreover, it has been shown to reduce body weight gain and improve lipid metabolism in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, it has been shown to exhibit multiple therapeutic properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low availability in nature, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for the research on 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action and the molecular targets of this compound. Moreover, the potential side effects and toxicity of this compound need to be evaluated in preclinical and clinical studies. Finally, the synthesis of analogs and derivatives of this compound can potentially lead to the development of more potent and selective drugs.
Métodos De Síntesis
The synthesis of 3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one has been reported in the literature. The method involves the extraction of the compound from the roots of the plant Morus alba L. followed by purification through various chromatographic techniques. The structure of the compound was confirmed by spectroscopic methods, including NMR and MS.
Aplicaciones Científicas De Investigación
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one has been shown to possess various therapeutic properties, making it a promising candidate for drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity activities. In addition, it has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
1778-88-7 |
|---|---|
Fórmula molecular |
C23H32O4 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11-12,16-19,24,26H,3-10,13H2,1-2H3 |
Clave InChI |
UVVGWNHIKZRQLP-MITUEXOSSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
SMILES canónico |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Sinónimos |
3,14-dihydroxy-3 beta-carda-4,20(22)-dienolide canarigenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



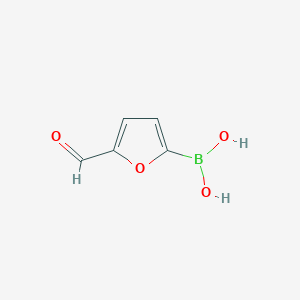

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)

